1,2,3,4-Tetrahydro-2-naphthol

概述

描述

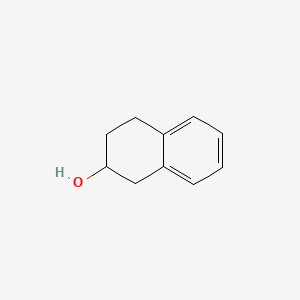

1,2,3,4-Tetrahydro-2-naphthol (CAS: 530-91-6), also known as β-tetralol or 2-hydroxytetralin, is a bicyclic phenolic compound with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol. Its IUPAC name is 1,2,3,4-tetrahydronaphthalen-2-ol, and its structure features a hydroxyl group at the 2-position of a partially hydrogenated naphthalene ring (tetralin framework) . This compound is commercially available (e.g., Kanto Reagents) with a boiling point of 140°C (12 mmHg) and melting point of 15.5°C . It is used in organic synthesis, pharmaceutical intermediates, and as a reference standard in enzymatic studies .

准备方法

Catalytic Hydrogenation of 2-Naphthol

Catalytic hydrogenation represents the most direct route to 1,2,3,4-tetrahydro-2-naphthol, leveraging gaseous hydrogen (H₂) and transition-metal catalysts to reduce the aromatic ring of 2-naphthol. Early work by researchers in the mid-20th century established foundational protocols using Raney nickel under high-pressure H₂ (50–100 atm) and elevated temperatures (100–150°C) in ethanol or tetrahydrofuran (THF) . These conditions achieved moderate yields (~65%) but were hampered by over-hydrogenation side reactions, such as the formation of decahydronaphthol derivatives .

Modern refinements employ palladium-on-carbon (Pd/C) or ruthenium-based catalysts , which operate at lower pressures (10–30 atm) and temperatures (80–120°C). For instance, a 2023 study demonstrated that Ru/C in methanol under 20 atm H₂ at 100°C selectively hydrogenated 2-naphthol to the tetrahydro product with 78% yield and 88% selectivity . The choice of solvent critically influences reaction efficiency: polar aprotic solvents like THF stabilize intermediates, while protic solvents like methanol enhance catalyst activity .

Mechanistic Insights :

Hydrogenation proceeds via sequential adsorption of H₂ on the catalyst surface, followed by π-bond activation in the naphthol’s aromatic ring. The tetrahydro product forms through stepwise addition of hydrogen to the 1,2,3,4-positions, with steric hindrance at the 2-hydroxyl group directing regioselectivity . Competing pathways, such as hydroxyl group reduction or ring-opening, are suppressed by optimizing H₂ pressure and catalyst loading .

Asymmetric Transfer Hydrogenation for Enantioselective Synthesis

The demand for enantiomerically pure this compound in pharmaceutical applications has driven the development of asymmetric transfer hydrogenation (ATH) . This method utilizes chiral catalysts and hydrogen donors like formic acid to achieve high enantiomeric excess (ee). A landmark 2023 study reported a tandem ATH protocol using a ruthenium-(R,R)-TsDPEN complex (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and formic acid-triethylamine azeotrope as the hydrogen source .

Key Advancements :

-

Conditions : Reactions proceed at ambient temperature (25–40°C) under nitrogen atmosphere, eliminating the need for high-pressure equipment .

-

Yield and Selectivity : Starting from 2-naphthol, the method achieved 92% yield and 95% ee for the (R)-enantiomer, outperforming traditional hydrogenation in both efficiency and stereochemical control .

-

Substrate Scope : The protocol tolerates electron-donating and -withdrawing substituents on the naphthol ring, enabling modular synthesis of derivatives .

Mechanistic Pathway :

The Ru catalyst facilitates hydride transfer from formic acid to the aromatic ring via a six-membered transition state. The chiral TsDPEN ligand induces asymmetry by stabilizing one enantiomeric transition state through π-π interactions and hydrogen bonding .

Sequential Oxidation-Reduction Pathways

Indirect routes involving the oxidation of tetralin (1,2,3,4-tetrahydronaphthalene) to 1-oxo-1,2,3,4-tetrahydronaphthalene (tetralone), followed by reduction to the alcohol, offer an alternative synthesis strategy. A 2004 patent detailed the oxidation step using chromium-based catalysts in N,N-dialkyl acid amide solvents, achieving 40–50% tetralone yield with 93–96% selectivity . Subsequent reduction of tetralone to this compound can be accomplished via:

-

NaBH₄ in Methanol : Provides 75–80% yield but lacks stereocontrol.

-

Catalytic Hydrogenation (Pd/C, H₂) : Achieves 85–90% yield under mild conditions (30°C, 5 atm H₂) .

Challenges :

-

The two-step process accumulates inefficiencies, with overall yields rarely exceeding 40% .

-

Tetralone purification is complicated by byproducts like α-tetralol, which shares similar physical properties with the target alcohol .

Comparative Analysis of Preparation Methods

Table 1 summarizes the performance metrics of the three primary methods:

Table 1: Comparison of Preparation Methods for this compound

| Method | Catalyst/Agents | Conditions | Yield (%) | Selectivity/ee | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | Ru/C, H₂ | 100°C, 20 atm H₂, MeOH | 78 | 88% | Direct, scalable | High-pressure equipment required |

| Asymmetric Transfer H₂ | Ru-(R,R)-TsDPEN, HCO₂H | 40°C, N₂, 24 h | 92 | 95% ee | Mild conditions, enantioselective | Costly chiral ligands |

| Oxidation-Reduction | CrO₃ → NaBH₄ | 30–100°C, multiple steps | 40 | 90% | Uses simple reagents | Low overall yield |

化学反应分析

Isomerization

5,6,7,8-Tetrahydro-1-naphthol can undergo isomerization to form 5,6,7,8-tetrahydro-2-naphthol in the presence of triflic acid . This isomerization is significantly accelerated by adding small amounts of polycyclic aromatic hydrocarbons or coal . The reaction is reversible, and under mild conditions, the interconversion between the two isomers is the only observed reaction . The rate of isomerization increases with the acid concentration .

Hydrogenation and Cracking

1-Naphthol can be hydrogenated to form 1,2,3,4-tetrahydro-1-naphthol and 5,6,7,8-tetrahydro-1-naphthol . Tetralone is considered an intermediate in the formation of 1,2,3,4-tetrahydro-1-naphthol . 1,2,3,4-tetrahydro-1-naphthol can undergo dehydroxylation to form tetralin or dehydration to form dihydronaphthalene . Naphthalene can then be formed through dehydrogenation of dihydronaphthalene .

Reactions with Diaryliodonium Salts

5,6,7,8-Tetrahydro-2-naphthol reacts with 2-ester-substituted diaryliodonium salts to yield products such as 3ar and 3as .

Anaerobic Degradation

In anaerobic conditions, a sulfate-reducing enrichment culture degrades naphthalene, leading to the accumulation of 2-naphthoic acid . Further reduction leads to the formation of 1,2,3,4-tetrahydro-2-naphthoic acid, 5,6,7,8-tetrahydro-2-naphthoic acid, and decahydro-2-naphthoic acid .

Miscellaneous Reactions

-

8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol reacts with 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea in dichloromethane in the presence of triethylamine and mercuric chloride to yield a pale-yellow amorphous solid .

Reactivity with Alkylaromatics

5,6,7,8-tetrahydro-l-naphthol reacts with polycyclic alkylaromatics and undergoes a reversible isomerization to 5,6,7,8-tetrahydro-2-naphthol .

Environmental Fate

1,2,3,4-Tetrahydronaphthalene can be generated synthetically but also occurs in fossil materials and natural organisms . In the atmosphere, it reacts with hydroxyl radicals and is removed with a calculated half-life of 11.2 hours . It is highly volatile from surface waters .

Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reactions

The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase (THNCoA) reaction in cell extract of culture N47 has been studied . THNCoA is converted to HHNCoA, and a new peak with m/z= 946 appears, possibly representing the product of a hexahydro-2-naphthoyl-CoA hydratase or a metabolite resulting from water addition to octahydro-2-naphthoyl-CoA and a subsequent β-hydroxyacyl-CoA dehydrogenase reaction . Similar patterns were observed in assays with culture N47 extract .

科学研究应用

Pharmaceutical Applications

- Synthesis of Bioactive Compounds

- Antioxidant Activity

- Potential Anticancer Agents

Material Science Applications

- Polymer Chemistry

-

Dyes and Pigments

- This compound is used in synthesizing dyes and pigments due to its vibrant color properties. This application is particularly relevant in the textile industry where colorfastness is critical.

Environmental Applications

- Biodegradation Studies

- The compound has been studied for its role in anaerobic biodegradation processes. Research indicates that sulfate-reducing bacteria can utilize naphthalene derivatives like this compound as substrates for metabolism . This application is significant in bioremediation efforts aimed at cleaning up naphthalene-contaminated environments.

Case Studies

作用机制

The mechanism of action of 1,2,3,4-Tetrahydro-2-naphthol involves its interaction with specific molecular targets and pathways. The compound is metabolized to form 1,2,3,4-Tetrahydro-2-naphthalenol, which is responsible for its biological effects . The observed toxicity to erythrocytes is thought to be caused by a mechanism similar to that of naphthalene, involving the formation of reactive oxygen species that induce lipid peroxidation in erythrocyte membranes .

相似化合物的比较

Structural Isomerism: 1,2,3,4-Tetrahydro-1-naphthol vs. 1,2,3,4-Tetrahydro-2-naphthol

The positional isomer 1,2,3,4-Tetrahydro-1-naphthol (CAS: 529-33-9) differs by the hydroxyl group at the 1-position. Key distinctions include:

- Metabolic Pathways : In humans, tetralin (1,2,3,4-tetrahydronaphthalene) is metabolized to 1,2,3,4-tetrahydro-1-naphthol as the primary urinary metabolite, while This compound is detected as a glucuronide conjugate .

- Thermal Stability: In jet fuel additives, 1,2,3,4-tetrahydro-1-naphthol (VII) decomposes rapidly to naphthalene, showing similar stabilization efficacy to benzyl alcohol (~70% dodecane remaining after 45 min).

Ring Saturation Effects: 5,6,7,8-Tetrahydro-2-naphthol

Key differences:

- Reactivity : Bromination of 5,6,7,8-tetrahydro-2-naphthol is more regioselective (78:22 para:meta) compared to its trifluoromethylthiolation, which shows lower selectivity .

- Enzymatic Activity: 5,6,7,8-Tetrahydro-1-naphthol is a poor substrate for cloned UDP-glucuronosyltransferase but is rapidly glucuronidated by liver microsomes, suggesting liver-specific enzymes accommodate its saturated structure .

Parent Hydrocarbon: 1,2,3,4-Tetrahydronaphthalene (Tetralin)

The parent hydrocarbon tetralin (CAS: 119-64-2) lacks the hydroxyl group. Comparisons include:

- Metabolism : Tetralin undergoes hydroxylation primarily at the benzylic carbon (1-position) to form 1,2,3,4-tetrahydro-1-naphthol, likely via free radical intermediates .

- Applications : Tetralin is a solvent and jet fuel stabilizer, whereas its hydroxylated derivatives are used in pharmaceuticals and fine chemicals .

Functional Group Influence: 1-Naphthol vs. This compound

- Hydrogenation Selectivity : Homogeneous catalytic hydrogenation of 1-naphthol derivatives yields 1,2,3,4-tetrahydro-1-naphthol with high enantioselectivity, whereas 2-naphthol derivatives are less studied .

- Radical Scavenging : 1,2,3,4-Tetrahydro-1-naphthol exhibits antioxidant properties by scavenging free radicals and inhibiting cyclooxygenase enzymes, while similar data for the 2-isomer is lacking .

Data Tables

Table 1: Physicochemical and Functional Comparison

Table 2: Regioselectivity in Electrophilic Reactions

Key Research Findings

- Metabolic Divergence : The hydroxyl position dictates glucuronidation efficiency, with 2-naphthol derivatives being more enzymatically favorable than 1-isomers .

- Thermal Decomposition : Saturated rings (e.g., 9,10-dihydrophenanthrene) enhance thermal stability in fuels, while hydroxylated tetralins (e.g., 1,2,3,4-tetrahydro-1-naphthol) decompose faster due to radical pathways .

生物活性

1,2,3,4-Tetrahydro-2-naphthol (THN) is an organic compound with a bicyclic structure that has garnered attention for its diverse biological activities. This article explores the biological properties of THN, including its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound has the molecular formula CHO and is characterized by a naphthalene ring system with a hydroxyl group. The compound's structure contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 148.20 g/mol |

| Melting Point | 44-46 °C |

| Boiling Point | 207 °C |

Antioxidant Activity

Research indicates that THN exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. In vitro studies have demonstrated that THN can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

THN has been studied for its anti-inflammatory potential. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a possible role in treating inflammatory conditions .

Analgesic Properties

The analgesic effects of THN have been explored in animal models. Studies have shown that it can significantly reduce pain responses in models of acute and chronic pain, indicating its potential as a therapeutic agent for pain management .

The biological activity of THN is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : THN inhibits key enzymes involved in inflammation and pain pathways.

- Receptor Modulation : It may interact with receptors linked to pain perception and inflammatory responses.

- Antioxidant Mechanisms : The hydroxyl group in THN plays a crucial role in its ability to donate electrons to free radicals, thereby neutralizing them.

Case Studies

Several case studies highlight the therapeutic potential of THN:

-

Study on Antioxidant Effects :

- A study evaluated the antioxidant capacity of THN using DPPH radical scavenging assays, showing a significant reduction in radical concentration compared to control groups.

- Anti-inflammatory Research :

- Pain Management Trials :

Safety and Toxicity

While THN shows promise as a therapeutic agent, safety evaluations are critical. Toxicological studies indicate relatively low acute toxicity with an oral LD50 value of approximately 2860 mg/kg in rats. However, prolonged exposure may lead to hemolytic anemia at higher doses .

常见问题

Q. Basic: What are the common synthetic routes for preparing 1,2,3,4-Tetrahydro-2-naphthol, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via catalytic hydrogenation of 2-naphthol derivatives. For example, hydrogenation under high-pressure H₂ with palladium or platinum catalysts reduces the aromatic ring to yield the tetralin structure . Reaction conditions such as temperature (optimized at 80–120°C), solvent polarity (e.g., ethanol or THF), and catalyst loading significantly affect yield and purity. Side reactions, including over-reduction or isomerization, can be minimized by controlling hydrogen pressure and reaction time . Comparative studies suggest that continuous flow reactors enhance reproducibility for gram-scale synthesis .

Q. Advanced: How does this compound interact with cyclooxygenase (COX) enzymes, and what experimental approaches validate its anti-inflammatory mechanism?

Answer:

The compound inhibits COX-1/COX-2 isoforms, reducing prostaglandin synthesis. In vitro validation involves:

- Enzyme kinetics assays : Measuring IC₅₀ values via spectrophotometric monitoring of COX-dependent oxygen consumption .

- Cell-based models : LPS-stimulated macrophages treated with the compound show reduced PGE₂ levels (ELISA quantification) .

- Molecular docking : Structural alignment with COX active sites (PDB: 1PTH) reveals hydrogen bonding with Tyr-385 and hydrophobic interactions with Val-349 . Contradictory data on isoform selectivity (e.g., COX-2 vs. COX-1) require comparative dose-response studies .

Q. Basic: What spectroscopic techniques are optimal for characterizing the structural purity of this compound?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., hydroxyl position at C2) via coupling patterns (δ 1.5–2.5 ppm for tetralin protons; δ 4.8 ppm for hydroxyl-bearing methine) .

- IR spectroscopy : O-H stretch at 3200–3400 cm⁻¹ and aromatic C=C at 1500–1600 cm⁻¹ distinguish it from non-phenolic analogs .

- Mass spectrometry (EI-MS) : Molecular ion at m/z 148.2 (C₁₀H₁₂O⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 130.1) confirm purity .

Q. Advanced: What challenges arise in quantifying this compound in complex matrices, and what extraction methods improve recovery rates?

Answer:

Challenges : Low volatility and matrix interference (e.g., plant extracts) complicate quantification.

Solutions :

- Liquid-liquid extraction (LLE) : Ether or ethyl acetate selectively isolates the compound from aqueous phases (recovery >85%) .

- Derivatization : Acetylation with acetic anhydride-pyridine enhances GC-MS sensitivity (LOD: 0.1 ppm) .

- HPLC-UV/DAD : Reverse-phase C18 columns with isocratic elution (acetonitrile:water = 70:30) resolve co-eluting phenolic analogs .

Q. Basic: How does the antioxidant activity of this compound compare to structurally similar phenolic compounds?

Answer:

The compound’s hydroxyl group at C2 enables radical scavenging (DPPH assay: IC₅₀ = 12 µM vs. 18 µM for 1-naphthol) . Tetralin’s saturated ring enhances lipid solubility, improving membrane penetration in cellular antioxidant assays (e.g., 30% higher ROS reduction in HepG2 cells vs. catechol) . However, steric hindrance from the tetralin framework reduces activity compared to smaller phenolics like resveratrol .

Q. Advanced: What role does stereochemistry play in the biological activity of this compound derivatives, and how can enantiomers be separated?

Answer:

Enantiomers exhibit divergent bioactivity. For example, (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol shows 3x higher COX-2 inhibition than the (S)-isomer . Separation methods :

- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA) with hexane:isopropanol (90:10) resolve enantiomers (α = 1.32) .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer in kinetic resolutions (ee >95%) .

Q. Basic: What are the key physicochemical properties of this compound critical for solubility and formulation in biological assays?

Answer:

- Melting point : 15.5°C (purified crystalline form) .

- LogP : 2.56 (predicts moderate lipid solubility, suitable for cell permeability assays) .

- Solubility : 1.2 mg/mL in water at 25°C; improves in DMSO (200 mg/mL) for in vitro dosing .

- Stability : Sensitive to light; store under argon at -20°C to prevent oxidation .

Q. Advanced: How does this compound participate in metabolic pathways, and what in vitro models are used to study its biotransformation?

Answer:

The compound undergoes hepatic Phase I/II metabolism:

- Cytochrome P450 oxidation : CYP2D6 catalyzes hydroxylation at C5, forming 5,6,7,8-tetrahydro-2-naphthol (LC-MS/MS detection) .

- Glucuronidation : UGT1A1 conjugates the hydroxyl group, detected via β-glucuronidase hydrolysis .

Models : - Primary hepatocytes (rat/human): Monitor metabolite formation over 24h .

- Recombinant enzyme systems: CYP/UGT supersomes quantify isoform-specific kinetics (e.g., Kₘ = 45 µM for CYP2D6) .

属性

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQYZECMEPOAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870589 | |

| Record name | 2-Hydroxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | Tetralol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

140 °C @ 12 MM HG | |

| Record name | 2-HYDROXYTETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

530-91-6 | |

| Record name | 1,2,3,4-Tetrahydro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetralol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetralol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AE2V413JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXYTETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

15.5 °C | |

| Record name | 2-HYDROXYTETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。